(Z)-methyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-methyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a benzo[d]thiazole derivative featuring a fused aromatic ring system substituted with methyl groups at positions 5 and 5. The Z-configuration of the imino group and the isobutyryl substituent distinguish its structure. The methyl ester at the acetoxy position contributes to its lipophilicity, while the benzo[d]thiazole core provides a rigid, planar scaffold that may influence electronic properties and intermolecular interactions .
Properties
IUPAC Name |
methyl 2-[5,7-dimethyl-2-(2-methylpropanoylimino)-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-9(2)15(20)17-16-18(8-13(19)21-5)12-7-10(3)6-11(4)14(12)22-16/h6-7,9H,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTLMHGHDQWMFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C(C)C)S2)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
Key Structural Analogs :
(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate (): Substituent: Replaces the isobutyryl group with a 2-(1,3-dioxoisoindolin-2-yl)acetyl moiety. This could alter bioavailability or metabolic stability .
Thiazol-5-ylmethyl carbamate analogs ():
- Examples : Compounds l , m , w , and x feature thiazol-5-ylmethyl carbamates with ureido, hydroxy, and hydroperoxypropan-2-yl substituents.
- Functional Impact :
- Carbamate vs. Ester : Carbamates (e.g., in compound l ) are typically more hydrolytically stable than esters, suggesting the target compound’s methyl ester may be more prone to enzymatic or alkaline hydrolysis.
Core Heterocycle Variations
- Benzo[d]thiazole vs. Thiazole: The target compound’s benzo[d]thiazole core is a fused bicyclic system, offering extended π-conjugation and increased aromatic stability compared to monocyclic thiazole derivatives (e.g., ’s thiazol-5-ylmethyl carbamates). This difference may influence electronic properties (e.g., electron-withdrawing effects) and binding affinity in biological systems .
Comparative Data Table
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